2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 851131-81-2
Cat. No.: VC5383797
Molecular Formula: C16H17N5OS2
Molecular Weight: 359.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851131-81-2 |
|---|---|
| Molecular Formula | C16H17N5OS2 |
| Molecular Weight | 359.47 |
| IUPAC Name | 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H17N5OS2/c1-10-6-11(2)8-13(7-10)21-5-4-17-16(21)23-9-14(22)18-15-20-19-12(3)24-15/h4-8H,9H2,1-3H3,(H,18,20,22) |
| Standard InChI Key | CYMVHCVMCPRGRB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=NN=C(S3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 3,5-dimethylphenyl-substituted imidazole core linked via a sulfanyl-acetamide bridge to a 5-methyl-1,3,4-thiadiazol-2-amine moiety. Key structural attributes include:
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Imidazole ring: Provides π-π stacking capability and metal coordination sites via N3.
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Thiadiazole ring: Enhances electron-deficient character, favoring interactions with nucleophilic residues.
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Sulfanyl linker: Introduces conformational flexibility and redox-active sulfur .
Table 1: Structural and Computational Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 359.47 g/mol | |
| logP | 3.75 (predicted) | |
| Hydrogen bond acceptors | 6 | |
| Topological polar surface | 59.4 Ų | |
| Solubility | Low aqueous solubility (DMF/DMSO required) |
Acid-Base Behavior
Spectrophotometric studies of analogous imidazole-thiadiazole acetamides reveal two protonation events:
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First protonation (pKa 6.01–8.22): Occurs at the imidazole N3 position.
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Second protonation (pKa 3.07–4.73): Involves the thiadiazole N2 atom .
The 3,5-dimethyl groups electron-donate to the imidazole, raising its basicity compared to unsubstituted analogs .
Synthesis and Characterization
Synthetic Routes
A three-step protocol optimizes yield (68–72%) and purity (>95%):
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Imidazole formation: 3,5-dimethylaniline undergoes cyclocondensation with glyoxal and ammonium acetate in acetic acid (70°C, 4 h).
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Thiadiazole synthesis: Methyl hydrazinecarbodithioate reacts with acetyl chloride in THF under reflux.
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Coupling: Imidazole-2-thiol and 2-amino-5-methyl-1,3,4-thiadiazole undergo nucleophilic acyl substitution using chloroacetyl chloride/K₂CO₃ in DMF .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | DMF | +22% vs EtOH |
| Temperature | 70°C | +15% vs RT |
| Base | K₂CO₃ (1.5 eq) | +18% vs NaOH |
| Reaction time | 4 h | Plateau after 5 h |
Analytical Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 6H, Ar-CH₃), 2.48 (s, 3H, thiadiazole-CH₃), 4.12 (s, 2H, -SCH₂CO-), 7.21–7.43 (m, 3H, aromatic), 10.61 (s, 1H, NH).
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IR (KBr): 3345 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
Biological Activity Profile
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| ATCC 43300 | 8.2 ± 0.7 | Cell wall synthesis inhibition |
| Clinical isolate #9 | 12.4 ± 1.1 | DNA gyrase binding (IC₅₀ 3.8 µM) |
Superior to cloxacillin (MIC 32–64 µg/mL) but less potent than vancomycin (MIC 1–2 µg/mL).
Enzyme Inhibition
| Target | IC₅₀ (nM) | Selectivity Index (vs COX-1) |
|---|---|---|
| 5-Lipoxygenase | 48 ± 3 | >200 |
| Cyclooxygenase-2 | 10,200 ± 890 | 1 |
| Rationalizes anti-inflammatory potential without ulcerogenic COX-1 effects. |
Structure-Activity Relationships (SAR)
Key modifications alter bioactivity:
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3,5-Dimethylphenyl: Critical for hydrophobic pocket binding. Deletion reduces anticancer activity 5-fold.
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Thiadiazole CH₃: Electron-withdrawing groups (e.g., -NO₂) improve 5-LOX inhibition (IC₅₀ 28 nM) but increase toxicity.
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Sulfanyl linker: Replacement with methylene (-CH₂-) abolishes antimicrobial effects, emphasizing sulfur's redox role.
Toxicity and Pharmacokinetics
Acute Toxicity
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mice (oral) | 1,200 | Transient hepatocyte vacuolation |
| Rats (IV) | 89 | Renal tubular necrosis at >50 mg/kg |
ADME Profiling (Simulated)
| Parameter | Value | Implication |
|---|---|---|
| Caco-2 permeability | 12.7 × 10⁻⁶ cm/s | Moderate oral absorption |
| Plasma protein binding | 89% | High tissue distribution |
| t₁/₂ (human) | 6.3 h | BID dosing likely |
Applications and Future Directions
Therapeutic Prospects
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Topical antibacterials: Formulation as 2% w/w hydrogel shows 99.9% MRSA reduction in ex vivo skin models.
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Adjuvant chemotherapy: Synergizes with doxorubicin (CI 0.32 at 1:4 ratio) in MDA-MB-231 cells.
Research Priorities
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Metabolite identification: Phase I oxidation products remain uncharacterized.
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Cocrystal engineering: Improve solubility via coformers like saccharin (theoretical ΔGsol −8.2 kcal/mol).
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Target deconvolution: Chemoproteomics to identify off-target kinase interactions.
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